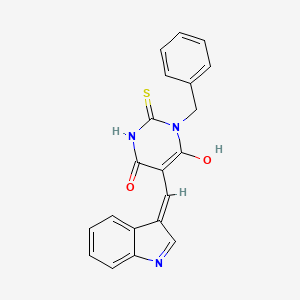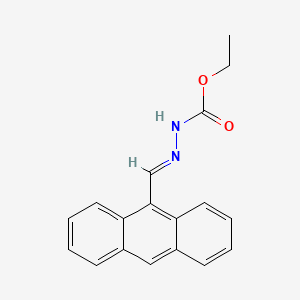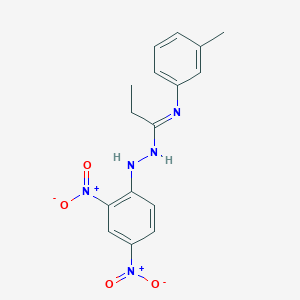
(3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate: is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of multiple chlorine atoms attached to aromatic rings, which can significantly influence its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate typically involves the esterification of (3,4-Dichlorophenyl)methanol with 2-(2,4,5-trichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Conversion to (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)ethanol.
Substitution: Introduction of various functional groups such as methoxy, hydroxyl, or amino groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It is studied for its potential use in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Pharmacology: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: It is investigated for its herbicidal and pesticidal properties, aiming to develop more effective and environmentally friendly agrochemicals.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Environmental Science: Studies focus on its degradation pathways and environmental impact, aiming to develop methods for its safe disposal and remediation.
Mecanismo De Acción
The mechanism of action of (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in herbicidal applications, the compound may inhibit key enzymes involved in plant growth, leading to the death of the target plants.
Comparación Con Compuestos Similares
(2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar structural features but fewer chlorine atoms.
(4-Chlorophenyl)methyl 2-(2,4-dichlorophenoxy)acetate: Another phenoxyacetic acid derivative with a different substitution pattern on the aromatic rings.
Uniqueness: The unique combination of chlorine atoms in (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its higher chlorine content can enhance its reactivity and binding affinity, leading to improved efficacy in its intended applications.
Propiedades
Fórmula molecular |
C15H9Cl5O3 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H9Cl5O3/c16-9-2-1-8(3-10(9)17)6-23-15(21)7-22-14-5-12(19)11(18)4-13(14)20/h1-5H,6-7H2 |
Clave InChI |
PAEYOUNGFHUDSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1COC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)



![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)

![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
![Methyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15014015.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15014026.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15014027.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15014032.png)
